Enhanced Lipophilicity (LogP) Driven by 4-Methyl Substitution
The calculated LogP value for 4-methyl-1H-indazole-5-carbonitrile is 1.72-1.74, which is notably higher than that of the unsubstituted parent compound 1H-indazole-5-carbonitrile (estimated LogP ≈ 0.8-1.0) [1]. This increase in lipophilicity is directly attributable to the 4-methyl group and has significant implications for membrane permeability and oral bioavailability in drug development .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.72 - 1.74 |
| Comparator Or Baseline | 1H-Indazole-5-carbonitrile (CAS 74626-47-4); Estimated LogP ≈ 0.8-1.0 |
| Quantified Difference | ΔLogP ≈ +0.7 to +0.9 |
| Conditions | Calculated using ACD/Labs or similar software; consistent across multiple vendor databases |
Why This Matters
Higher LogP improves passive membrane diffusion, a critical parameter for CNS drug candidates and oral therapeutics.
- [1] MolBase. 4-Methyl-1H-indazole-5-carbonitrile. CAS 478837-29-5. LogP = 1.74298. View Source
